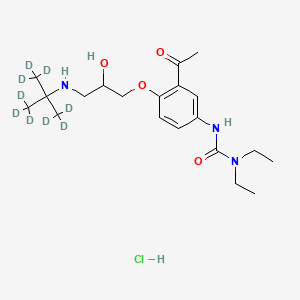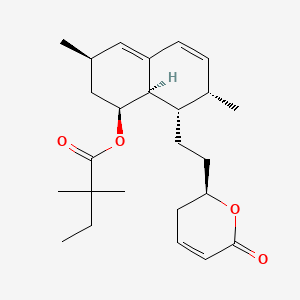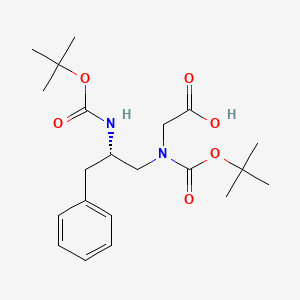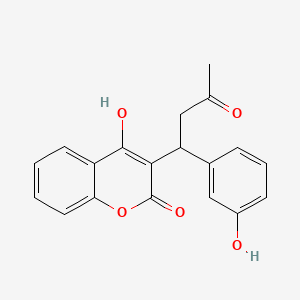
Celiprolol-d9 Hydrochlorid
Übersicht
Beschreibung
Celiprolol-d9 Hydrochloride is a deuterated form of Celiprolol Hydrochloride, a cardioselective beta-1 adrenergic antagonist with intrinsic sympathomimetic activity. It is primarily used in the management of angina pectoris and hypertension . The deuterated version, Celiprolol-d9 Hydrochloride, is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Wissenschaftliche Forschungsanwendungen
Celiprolol-d9 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of beta-blockers.
Medicine: Utilized in clinical research to understand the effects of beta-blockers on cardiovascular diseases.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Target of Action
Celiprolol-d9 Hydrochloride primarily targets β1-adrenoceptors, β2-adrenoceptors, and α2-adrenoceptors . It acts as a selective β1 receptor antagonist, a β2 receptor partial agonist, and a weak α2 receptor antagonist .
Mode of Action
Celiprolol-d9 Hydrochloride’s mode of action is unique. As a β1 receptor antagonist, it blocks the action of adrenaline and noradrenaline on β1-adrenoceptors, reducing the heart rate and blood pressure. Its partial agonist activity on β2 receptors is thought to account for its mild vasodilating properties, which help lower blood pressure in hypertensive patients at rest and during exercise .
Biochemical Pathways
The biochemical pathways affected by Celiprolol-d9 Hydrochloride are primarily those involving the β1, β2, and α2-adrenoceptors. By blocking β1 receptors and partially activating β2 receptors, it influences the adrenergic system, leading to a decrease in blood pressure .
Pharmacokinetics
The pharmacokinetics of Celiprolol-d9 Hydrochloride are characterized by its bioavailability, which ranges from 30-70% . The elimination half-life is approximately 5 hours , indicating that the drug is relatively quickly metabolized and excreted.
Result of Action
The primary result of Celiprolol-d9 Hydrochloride’s action is the lowering of blood pressure in hypertensive patients, both at rest and during exercise . This is achieved through its antagonistic action on β1 receptors and partial agonistic action on β2 receptors .
Action Environment
The action of Celiprolol-d9 Hydrochloride can be influenced by various environmental factors. For instance, the presence of food has been shown to markedly affect the bioavailability of celiprolol . Therefore, it is recommended to avoid administration of celiprolol with food . Furthermore, coadministration of certain drugs, such as chlorthalidone, hydrochlorothiazide, and theophylline, can also reduce the bioavailability of celiprolol .
Safety and Hazards
Celiprolol hydrochloride should be handled with care. It should not be used in food, drug, pesticide or biocidal product use. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Biochemische Analyse
Biochemical Properties
Celiprolol-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with β1-adrenergic receptors, which are proteins located on the surface of heart cells. By binding to these receptors, Celiprolol-d9 Hydrochloride inhibits the action of catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. Additionally, Celiprolol-d9 Hydrochloride has been shown to interact with other biomolecules, including enzymes involved in the metabolism of lipids and carbohydrates .
Cellular Effects
Celiprolol-d9 Hydrochloride exerts various effects on different types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking β1-adrenergic receptors. This compound also influences cell signaling pathways, particularly those involved in the regulation of blood pressure and heart function. Furthermore, Celiprolol-d9 Hydrochloride affects gene expression by modulating the activity of transcription factors that control the expression of genes involved in cardiovascular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of Celiprolol-d9 Hydrochloride involves its binding to β1-adrenergic receptors on the surface of heart cells. This binding inhibits the activation of these receptors by catecholamines, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in heart rate and contractility. Additionally, Celiprolol-d9 Hydrochloride may exert its effects through enzyme inhibition or activation, as well as changes in gene expression that influence cardiovascular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Celiprolol-d9 Hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Celiprolol-d9 Hydrochloride remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to Celiprolol-d9 Hydrochloride in in vitro or in vivo studies has been associated with sustained reductions in heart rate and blood pressure, as well as potential changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of Celiprolol-d9 Hydrochloride vary with different dosages in animal models. At low doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects. At higher doses, Celiprolol-d9 Hydrochloride may cause toxic effects, including bradycardia (abnormally slow heart rate) and hypotension (abnormally low blood pressure). Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating that higher doses do not necessarily lead to greater therapeutic benefits .
Metabolic Pathways
Celiprolol-d9 Hydrochloride is involved in various metabolic pathways, particularly those related to lipid and carbohydrate metabolism. It interacts with enzymes such as lipases and amylases, which are involved in the breakdown of fats and carbohydrates, respectively. By modulating the activity of these enzymes, Celiprolol-d9 Hydrochloride can influence metabolic flux and alter metabolite levels, leading to changes in energy production and storage .
Transport and Distribution
Within cells and tissues, Celiprolol-d9 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target tissues, such as the heart and blood vessels. The distribution of Celiprolol-d9 Hydrochloride within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that can sequester the compound and regulate its availability .
Subcellular Localization
The subcellular localization of Celiprolol-d9 Hydrochloride is crucial for its activity and function. This compound is primarily localized to the plasma membrane, where it interacts with β1-adrenergic receptors. Additionally, Celiprolol-d9 Hydrochloride may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that Celiprolol-d9 Hydrochloride exerts its effects at the appropriate sites within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Celiprolol-d9 Hydrochloride involves the incorporation of deuterium atoms into the Celiprolol Hydrochloride molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure and activity of the compound .
Industrial Production Methods: Industrial production of Celiprolol-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Celiprolol-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Atenolol: Another beta-1 selective adrenergic antagonist used for hypertension and angina.
Metoprolol: A beta-1 selective blocker with similar applications but different pharmacokinetic properties.
Bisoprolol: Known for its high beta-1 selectivity and long duration of action.
Uniqueness of Celiprolol-d9 Hydrochloride: Celiprolol-d9 Hydrochloride stands out due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This unique feature makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential .
Eigenschaften
IUPAC Name |
3-[3-acetyl-4-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/i4D3,5D3,6D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-SBYXYGIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724520 | |
| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215535-20-8 | |
| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
